molecular formula C9H12BrN B1341968 2-(4-Bromophenyl)-N-methylethanamine CAS No. 725683-06-7

2-(4-Bromophenyl)-N-methylethanamine

Cat. No.: B1341968
CAS No.: 725683-06-7
M. Wt: 214.1 g/mol
InChI Key: CJLDHHONSQXJTC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-methylethanamine is an organic compound that belongs to the class of phenethylamines It features a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the nitrogen atom of the ethylamine chain

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-N-methylethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can alter neurotransmitter levels by inhibiting acetylcholinesterase, leading to enhanced cholinergic signaling . This compound also affects gene expression and cellular metabolism by modulating signaling pathways such as the MAPK/ERK pathway . In cancer cells, this compound has demonstrated antiproliferative effects, potentially through the induction of apoptosis and cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound can activate or inhibit various signaling pathways by binding to specific receptors or interacting with intracellular proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and persistent alterations in cellular function . These effects are particularly evident in in vitro studies using neuronal cell cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, it can cause toxicity, leading to adverse effects such as convulsions and neurodegeneration . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also taken up by cells through specific transporters and can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The mitochondrial localization of this compound is associated with its ability to induce apoptosis and regulate cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N-methylethanamine can be achieved through several methods. One common approach involves the bromination of phenethylamine derivatives. For instance, starting with 4-bromophenylacetic acid, the compound can be synthesized via a series of reactions including esterification, reduction, and amination . Another method involves the use of N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors for bromination has been explored to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-methylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

2-(4-Bromophenyl)-N-methylethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenethylamine: Similar structure but lacks the N-methyl group.

    Phenethylamine: The parent compound without the bromine atom.

    N-Methylphenethylamine: Similar but without the bromine substitution.

Uniqueness

2-(4-Bromophenyl)-N-methylethanamine is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical properties and biological activities compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific studies.

Properties

IUPAC Name

2-(4-bromophenyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLDHHONSQXJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593169
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725683-06-7
Record name 2-(4-Bromophenyl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(4-bromophenyl)ethyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using a procedure analogous to that used to prepare 22B, 23A (1.6 g, 7.0 mmol) was reduced with borane in THF to yield 23B (1.45 g, 97%) as a clear oil. MS (ESI) m/z 214.22/216.22 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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